3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide
Description
3-(2-Ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide is a complex organic compound that features a unique combination of imidazole, pyridazine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-3-17-20-7-9-24(17)8-5-18(26)21-6-4-16-14-25(10-11-28-16)15-12-19(27)23(2)22-13-15/h7,9,12-13,16H,3-6,8,10-11,14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPESTWTYUXHDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)NCCC2CN(CCO2)C3=CC(=O)N(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with morpholine derivatives under controlled conditions.
-
Step 1: Synthesis of 2-ethylimidazole
- React ethylamine with glyoxal in the presence of ammonium acetate to form 2-ethylimidazole.
- Reaction conditions: Reflux in ethanol for several hours.
-
Step 2: Synthesis of 1-methyl-6-oxopyridazine
- React methylhydrazine with diethyl oxalate to form 1-methyl-6-oxopyridazine.
- Reaction conditions: Reflux in ethanol for several hours.
-
Step 3: Coupling Reaction
- Couple 2-ethylimidazole with 1-methyl-6-oxopyridazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
- Reaction conditions: Stirring at room temperature for several hours.
-
Step 4: Formation of the Final Compound
- React the coupled product with morpholine derivative under basic conditions to form the final compound.
- Reaction conditions: Stirring at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
-
Oxidation:
- The imidazole ring can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Major products: Oxidized imidazole derivatives.
-
Reduction:
- The pyridazine ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
- Major products: Reduced pyridazine derivatives.
-
Substitution:
- The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
- Major products: Substituted morpholine derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Bases: Triethylamine, sodium hydroxide.
- Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials and polymers.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridazine moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
- 2-ethylimidazole
- 1-methyl-6-oxopyridazine
- Morpholine derivatives
Comparison:
2-Ethylimidazole: While 2-ethylimidazole is a simpler structure, it lacks the additional functional groups that confer the unique biological activities of the target compound.
1-Methyl-6-oxopyridazine: This compound shares the pyridazine core but lacks the imidazole and morpholine moieties, limiting its range of applications.
Morpholine derivatives: These compounds are versatile intermediates but do not possess the combined functionalities of the target compound.
Uniqueness: The uniqueness of 3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide lies in its multi-functional structure, which allows for diverse interactions with biological targets and a wide range of applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
